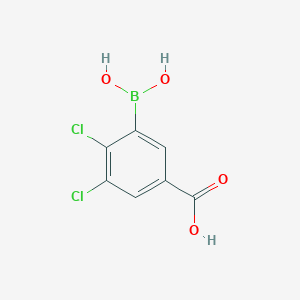

3-Borono-4,5-dichlorobenzoic acid

Description

Properties

IUPAC Name |

3-borono-4,5-dichlorobenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BCl2O4/c9-5-2-3(7(11)12)1-4(6(5)10)8(13)14/h1-2,13-14H,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VREJPHQQCLSVOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1Cl)Cl)C(=O)O)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BCl2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.83 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Borono 4,5 Dichlorobenzoic Acid

Strategies for Introducing Borono Functionality on Dichlorobenzoic Acid Architectures

The most direct approaches to 3-Borono-4,5-dichlorobenzoic acid involve the creation of a carbon-boron bond on a dichlorinated benzoic acid precursor. These methods rely on precise control of regioselectivity to install the borono group at the C-3 position.

Directed ortho-Metalation and Subsequent Borylation Approaches

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.org The strategy utilizes a directing metalation group (DMG) that coordinates to an organolithium reagent, typically n-butyllithium or sec-butyllithium, to direct deprotonation at an adjacent ortho-position. wikipedia.orgorganic-chemistry.org The resulting aryllithium intermediate is then quenched with an appropriate electrophile, such as a trialkyl borate (B1201080), to introduce the borono functionality. wikipedia.org

The carboxylic acid group itself, after deprotonation to a carboxylate, can serve as an effective DMG. organic-chemistry.org Research has demonstrated that unprotected benzoic acids can be selectively metalated at the position ortho to the carboxylate group. organic-chemistry.org For the synthesis of this compound, a potential precursor would be 4,5-dichlorobenzoic acid. In this scenario, the carboxylate would direct metalation to the C-2 or C-6 positions. However, to achieve the desired C-3 borylation, this specific strategy would not be viable as neither ortho position corresponds to the target C-3 site.

An alternative DoM strategy would require a different substitution pattern on the starting material where a DMG is positioned to direct metalation to the desired carbon. The viability of DoM is highly dependent on the specific arrangement of substituents on the aromatic ring, as outlined in the table below.

| Directing Group (DMG) | Typical Reagents | Position of Borylation | Reference |

| -CONR₂ (Amide) | 1. s-BuLi, TMEDA, THF, -78 °C; 2. B(OR)₃; 3. H₃O⁺ | Ortho to amide | organic-chemistry.org |

| -COOH (Carboxylic Acid) | 1. s-BuLi, TMEDA, -78 °C; 2. B(OR)₃; 3. H₃O⁺ | Ortho to carboxylate | organic-chemistry.org |

| -OMe (Methoxy) | 1. n-BuLi, Et₂O; 2. B(OR)₃; 3. H₃O⁺ | Ortho to methoxy | wikipedia.org |

| -O(CONR₂) (Carbamate) | 1. s-BuLi, TMEDA, THF, -78 °C; 2. B(OR)₃; 3. H₃O⁺ | Ortho to carbamate | organic-chemistry.org |

Halogen-Boron Exchange Reactions on Dichlorobenzoic Acid Precursors

Halogen-boron exchange offers a more regiochemically precise route when a suitable halogenated precursor is available. This method typically involves the reaction of an aryl halide with an organolithium reagent at low temperatures to generate an aryllithium species, which is subsequently trapped with a boron electrophile. organic-chemistry.org

For the synthesis of this compound, a suitable precursor would be 3-Bromo-4,5-dichlorobenzoic acid or the corresponding iodo-derivative. The carbon-bromine or carbon-iodine bond is significantly more susceptible to metal-halogen exchange than the stronger carbon-chlorine bonds. Treatment of this precursor with n-butyllithium would selectively form the 3-lithio-4,5-dichlorobenzoic acid intermediate. Quenching this species with a trialkyl borate, such as trimethyl borate or triisopropyl borate, followed by acidic hydrolysis, would yield the desired this compound. This method provides excellent regiocontrol, as the position of the borono group is predetermined by the position of the initial bromine or iodine atom.

A proposed reaction scheme is as follows:

Metal-Halogen Exchange: 3-Bromo-4,5-dichlorobenzoic acid is treated with two equivalents of n-butyllithium in THF at -78 °C. The first equivalent deprotonates the carboxylic acid, while the second performs the halogen exchange.

Borylation: A trialkyl borate (e.g., B(OiPr)₃) is added to the aryllithium intermediate.

Hydrolysis: The reaction is quenched with aqueous acid to hydrolyze the boronate ester to the final boronic acid.

Palladium-Catalyzed Borylation of Halogenated Benzoic Acid Substrates

Palladium-catalyzed borylation, most notably the Miyaura borylation reaction, is a cornerstone of modern organic synthesis for forming carbon-boron bonds. beilstein-journals.orgwikipedia.org This reaction couples an aryl halide or triflate with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst, a ligand, and a base. beilstein-journals.org The reaction generally exhibits high functional group tolerance. beilstein-journals.orgresearchgate.net

Similar to the halogen-boron exchange, this method offers excellent regiocontrol. The synthesis would start with a precursor like 3-Bromo-4,5-dichlorobenzoic acid . The palladium catalyst will selectively activate the more reactive C-Br bond over the C-Cl bonds for oxidative addition. Subsequent transmetalation with the diboron species and reductive elimination furnishes the boronate ester, which can be hydrolyzed to the target boronic acid. The choice of ligand is critical and can influence reaction efficiency, with bulky, electron-rich phosphine (B1218219) ligands such as SPhos or XPhos often being employed for challenging substrates like aryl chlorides. beilstein-journals.orgrsc.org

| Parameter | Description | Examples | Reference |

| Catalyst | Palladium(0) or Palladium(II) precatalyst. | Pd(OAc)₂, Pd₂(dba)₃ | beilstein-journals.orgnsf.gov |

| Ligand | Electron-rich monophosphine or biphosphine ligands. | XPhos, SPhos, dppf | beilstein-journals.orgrsc.org |

| Boron Source | Diboron esters or diboronic acid. | Bis(pinacolato)diboron (B₂pin₂), Tetrahydroxydiboron | beilstein-journals.orgresearchgate.net |

| Base | Typically a carbonate or acetate (B1210297) salt. | KOAc, K₂CO₃, Et₃N | organic-chemistry.org |

| Substrate | Aryl halide (I > Br > OTf >> Cl). | 3-Bromo-4,5-dichlorobenzoic acid | beilstein-journals.orgwikipedia.org |

Functionalization of Pre-Existing Boronated Aromatic Systems with Dichloro Substitution

An alternative synthetic logic involves starting with an aromatic ring that already contains the boronic acid and carboxylic acid groups and subsequently introducing the two chlorine atoms. This approach hinges on controlling the regioselectivity of the halogenation reactions.

Electrophilic/Nucleophilic Halogenation Reactions for Introducing Chlorine Atoms

The direct dichlorination of a boronated benzoic acid precursor presents significant regiochemical challenges due to the competing directing effects of the existing substituents. For instance, starting with 3-boronobenzoic acid , the carboxylic acid group is a meta-director, while the borono group is an ortho-, para-director. Electrophilic chlorination would likely lead to a complex mixture of products.

A more controlled approach would involve a stepwise halogenation. A plausible route could start with 3-borono-5-chlorobenzoic acid . In this molecule, the directing effects for the introduction of a second chlorine atom are more convergent.

The -COOH group at C-1 directs meta (to C-5, already occupied).

The -B(OH)₂ group at C-3 directs ortho (to C-2, C-4) and para (to C-6).

The -Cl group at C-5 directs ortho (to C-4, C-6).

The directing vectors from the borono group and the existing chlorine atom both favor substitution at the C-4 and C-6 positions. While a mixture is still possible, there is a strong electronic bias towards these positions. Careful selection of a chlorinating agent, such as N-chlorosuccinimide (NCS), and reaction conditions could potentially favor the desired 4-chloro isomer, yielding this compound. researchgate.net However, achieving high selectivity in such electrophilic aromatic substitutions can be challenging. researchgate.net

Multi-step Convergent Syntheses Towards this compound

Multi-step syntheses that build the molecule in a linear fashion from simpler, commercially available starting materials often provide the most unambiguous control of regiochemistry. A viable strategy could involve a Sandmeyer-type reaction sequence starting from a precursor where a nitrogen functionality is used as a handle to introduce the borono group.

A hypothetical but chemically sound synthesis is outlined below:

Starting Material: 3-Amino-4,5-dichlorobenzoic acid. The specific placement of the amino group defines the future position of the boronic acid.

Diazotization: The primary amino group is converted into a diazonium salt using sodium nitrite (B80452) (NaNO₂) in the presence of a strong acid (e.g., HCl) at low temperature (0-5 °C).

Conversion to Halide: The diazonium salt is then converted to 3-Iodo-4,5-dichlorobenzoic acid via a Sandmeyer reaction using potassium iodide (KI). This step introduces a halogen that is highly reactive in subsequent palladium-catalyzed reactions.

Miyaura Borylation: The resulting 3-iodo-4,5-dichlorobenzoic acid is subjected to a palladium-catalyzed borylation with a reagent like B₂pin₂, as described in section 2.1.3, to install the borono group selectively at the C-3 position.

Hydrolysis: The final step involves the hydrolysis of the boronate ester to afford the target molecule, This compound .

This multi-step approach, while longer, circumvents the regioselectivity issues inherent in direct metalation or halogenation of complex substrates, offering a reliable pathway to the desired product.

Green Chemistry Approaches in the Synthesis of this compound and its Precursors

The synthesis of this compound involves two key transformations: the selective dichlorination of a benzoic acid precursor and the subsequent regioselective introduction of a boronic acid group. Green chemistry seeks to revolutionize these steps by developing novel catalytic systems and exploring alternative reaction pathways that are more sustainable than traditional methods.

The precise installation of functional groups is a cornerstone of modern organic synthesis. For this compound, achieving the desired 4,5-dichloro substitution pattern and the subsequent borylation at the 3-position requires high regioselectivity, a challenge often addressed through catalysis.

Catalytic Selective Halogenation:

The synthesis of the key precursor, 4,5-dichlorobenzoic acid, from simpler materials necessitates a selective dichlorination reaction. Traditional chlorination methods often lack selectivity, leading to mixtures of isomers and over-halogenated products. Modern catalytic approaches aim to overcome these limitations. While direct selective dichlorination of benzoic acid is challenging, processes have been developed for related compounds that highlight the potential of catalysis. For instance, the chlorination of 3,4-difluorobenzoic acid can be controlled to produce 2,3-dichloro-4,5-difluorobenzoic acid with high selectivity, demonstrating that catalytic systems can direct halogenation patterns even against the typical directing effects of substituents on the benzene (B151609) ring. google.com

Recent advancements in photocatalysis also offer green alternatives for halogenation. Visible-light-induced catalytic methods can achieve selective chlorination under mild conditions, often utilizing benign chlorine sources and avoiding harsh reagents. mdpi.com For example, copper-catalyzed photoredox vicinal dichlorination of alkenes has been demonstrated, showcasing the potential of light-driven processes in C-Cl bond formation. mdpi.comrsc.org Similar principles are being explored for the direct C-H chlorination of arenes, which could provide a more atom-economical route to precursors like 4,5-dichlorobenzoic acid. mdpi.com

Catalytic Selective Borylation:

The introduction of the boronic acid group at the 3-position of a 4,5-dichlorinated aromatic ring is a critical step. Iridium-catalyzed C-H borylation has emerged as a powerful tool for the direct functionalization of arenes. acs.orgresearchgate.net These catalysts can exhibit remarkable regioselectivity, often guided by the steric and electronic properties of the substrate and ligands. For instance, the Ir-catalyzed borylation of 1,3-dihalobenzenes selectively occurs at the 5-position, yielding 3,5-dihaloarylboronic acid derivatives. researchgate.netepa.gov This type of steric control is crucial for selectively targeting the C-H bond at the 3-position of a 4,5-dichlorinated benzoic acid derivative.

The choice of ligand in these catalytic systems can be used to switch the regioselectivity of the borylation reaction, allowing for precise control over the final product. nih.gov Furthermore, photocatalytic borylation methods are gaining prominence. Rhodium-catalyzed C–H borylation under photochemical conditions allows for the synthesis of a wide variety of borylated arenes under mild conditions, presenting a significant improvement over thermal methods that require high temperatures. rsc.org These catalytic advancements are pivotal in developing efficient and selective syntheses for complex boronic acids.

| Catalyst System | Reaction Type | Substrate Type | Key Advantage |

| Iridium (Ir) complexes | C-H Borylation | Arenes, Dihalobenzenes | High regioselectivity for sterically accessible C-H bonds. acs.orgresearchgate.netepa.gov |

| Rhodium (Rh) complexes | Photocatalytic C-H Borylation | Arenes, Heteroarenes | Mild reaction conditions, avoiding high temperatures. rsc.org |

| Copper (Cu) complexes | Photocatalytic Halogenation | Alkenes, Arenes | Use of visible light and benign halogen sources. mdpi.comrsc.org |

| Palladium (Pd) complexes | Miyaura Borylation | Aryl Halides | Reliable method for C-B bond formation from halo-precursors. organic-chemistry.org |

A major focus of green chemistry is the reduction or elimination of auxiliary substances like solvents and additives, which contribute significantly to chemical waste.

Solvent-Controlled Synthesis:

The choice of solvent can dramatically influence the outcome of a chemical reaction, affecting reaction rates, selectivity, and even dictating the reaction pathway. In the context of boronic acid synthesis and subsequent reactions, solvent effects are well-documented. For example, in certain cross-coupling reactions involving boronic acids, switching from a nonpolar solvent like toluene (B28343) to a polar medium can invert the stereochemical outcome of the reaction. researchgate.net

More directly relevant is the development of chemodivergent syntheses where the solvent controls which product is formed from a common set of reactants. A CuF₂-catalyzed reaction of saccharin (B28170) with arylboronic acids, for instance, yields N-arylsaccharin derivatives in dichloroethane, but produces methyl 2-(N-arylsulfamoyl)benzoates when methanol (B129727) is used as the solvent. acs.orgnih.gov This highlights the profound ability of the reaction medium to control chemical selectivity, a principle that can be harnessed to streamline synthetic routes to complex molecules like this compound by directing transformations and minimizing byproduct formation. beilstein-journals.org

Additive-Free Synthetic Pathways:

The ideal chemical synthesis proceeds without the need for catalysts, ligands, or other additives that can complicate purification and generate waste. Photoinduced reactions are particularly promising in this regard. A simple, scalable, metal- and additive-free method for the photoinduced borylation of haloarenes has been developed. acs.orgnih.gov This process uses UV light to directly convert haloarenes into boronic acids, tolerating a broad range of functional groups and producing innocuous byproducts. acs.orgnih.gov The reactions can be run in common solvents without deoxygenation, simplifying the procedure significantly. nih.gov

This additive-free approach is highly attractive for synthesizing this compound from a corresponding tri-halogenated precursor (e.g., 3-bromo-4,5-dichlorobenzoic acid). The chemoselectivity in such reactions is often governed by the bond dissociation energies of the carbon-halogen bonds, allowing for selective borylation at the most reactive site. researchgate.net These methods, which avoid transition metals and complex ligands, are not only greener but also crucial for applications where metal contamination is a concern. nih.gov

| Method | Conditions | Reactants | Key Feature |

| Photoinduced Borylation | UV light, Methanol | Haloarene, Tetrahydroxydiboron | Metal- and additive-free; forms boronic acid directly. acs.orgnih.gov |

| Solvent-Controlled Coupling | CuF₂ catalyst, DCE or MeOH | Saccharin, Arylboronic acid | Product outcome is determined by the choice of solvent. acs.orgnih.gov |

| Zn-Promoted Borylation | Pd catalyst, Zn(OTf)₂ | Aryl Halide, B₂pin₂ | Base-free conditions, mediated by a Lewis acid. bohrium.com |

| Radical Borylation | Light-mediated | Aryl Iodide, B₂cat₂ | Metal- and additive-free borylation under mild conditions. d-nb.info |

Reactivity and Mechanistic Investigations of 3 Borono 4,5 Dichlorobenzoic Acid

Cross-Coupling Reactions Utilizing 3-Borono-4,5-dichlorobenzoic acid

The Suzuki-Miyaura coupling is a powerful method for creating C-C bonds. libretexts.org However, the success of the reaction can be influenced by the specific substrates used. nih.gov While boronic acids are commonly employed due to their stability and low toxicity, they can exist as equilibrium mixtures of monomers, dimers, and cyclic trimers (boroxines), which can impact their reactivity. nih.gov The presence of two chlorine atoms on the aromatic ring of this compound introduces electronic effects that can influence the reaction's scope and efficiency.

A significant challenge in couplings with substrates like this compound is the potential for side reactions. Homocoupling, where two molecules of the boronic acid react with each other, can occur, particularly in the presence of Pd(II) species or oxygen. yonedalabs.com Dehalogenation of the aryl halide coupling partner is another possible side reaction. yonedalabs.com

The choice of the palladium catalyst is crucial for the success of Suzuki-Miyaura reactions. mit.edu The catalytic cycle generally involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation with the organoboron reagent, and reductive elimination to form the desired product and regenerate the Pd(0) catalyst. libretexts.orguwindsor.ca

For substrates like the derivatives of this compound, the electronic nature of the dichlorinated ring can affect the rates of these elementary steps. The electron-withdrawing chlorine atoms can influence the oxidative addition and reductive elimination steps. The selection of appropriate ligands on the palladium center is critical to modulate the catalyst's reactivity and stability, ensuring efficient C-C bond formation. mit.edunih.gov For instance, palladium complexes with bulky, electron-rich phosphine (B1218219) ligands are often effective in promoting these transformations. nih.govmit.edu

In Suzuki-Miyaura reactions, the regioselectivity is primarily determined by the position of the halide on the coupling partner and the boronic acid group on the other. libretexts.org For this compound, the coupling will occur at the carbon atom bearing the boronic acid group.

However, in cases of polyhalogenated substrates, the regioselectivity of the coupling can be a significant factor. nih.gov Studies on dichlorinated compounds, such as 3,5-dichloro-1,2,4-thiadiazole, have shown that the reaction conditions can influence which halogen is substituted. nih.govresearchgate.net For example, room temperature reactions may favor substitution at one position, while higher temperatures can lead to disubstitution. nih.govresearchgate.net The inherent electronic properties of the substrate play a key role; for instance, in 3,4-dichlorobenzoic acid, the para-selectivity can be overridden by specific ligand choices. nih.gov

Stereoselectivity is a critical consideration when coupling partners contain stereocenters or geometric isomers. libretexts.org The Suzuki-Miyaura reaction is generally considered to be stereoretentive, meaning the stereochemistry of the starting materials is preserved in the product. libretexts.org This is because the oxidative addition, transmetalation, and reductive elimination steps all typically proceed with retention of configuration. libretexts.org

The choice of ligand is a critical parameter in controlling the efficiency and selectivity of Suzuki-Miyaura couplings. organic-chemistry.orgnih.gov Ligands can influence the catalyst's stability, solubility, and reactivity, and can even dictate the reaction's stereochemical outcome. organic-chemistry.orgnih.gov For instance, in couplings involving Z-alkenyl halides, the choice of ligand can determine the extent of Z-to-E isomerization. organic-chemistry.org

Bulky and electron-rich phosphine ligands, such as SPhos, have demonstrated high activity in a wide range of Suzuki-Miyaura reactions, including those involving hindered substrates and aryl chlorides. nih.gov The electronic and steric properties of the ligand can be fine-tuned to optimize the reaction for a specific substrate like this compound. For example, the use of a specific sulfonated phosphine ligand (sSPhos) has been shown to override the inherent para-selectivity in the coupling of 3,4-dichlorobenzoic acid, demonstrating the power of ligand design in controlling regioselectivity. nih.gov

Interactive Table: Ligand Effects on Suzuki-Miyaura Coupling

| Ligand | Substrate | Key Observation | Reference |

|---|---|---|---|

| Pd(P(o-Tol)3)2 | Z-alkenyl halides | Optimal for maintaining Z-olefin geometry and achieving high yields. | organic-chemistry.org |

| SPhos | Aryl/heteroaryl halides | Confers high activity, allowing for reactions at low catalyst levels and with hindered biaryls. | nih.gov |

The solvent plays a crucial role in the Suzuki-Miyaura reaction, influencing reaction rates and, in some cases, selectivity. researchgate.netbeilstein-journals.org The choice of solvent can affect the solubility of the reactants and catalyst, as well as the stability of intermediates in the catalytic cycle. researchgate.net

A variety of solvents have been employed for Suzuki-Miyaura couplings, including ethereal solvents like dioxane and THF, aromatic hydrocarbons like toluene (B28343), and polar aprotic solvents such as DMF. yonedalabs.com The addition of water is often beneficial, particularly when using inorganic bases, as it can aid in the dissolution of the base and facilitate the transmetalation step. fishersci.co.ukresearchgate.net For instance, a mixed solvent system of methanol (B129727) and water (3:2 ratio) has been found to be optimal in certain Suzuki-Miyaura reactions, leading to high yields. researchgate.net The choice of solvent can be critical, with some solvents like dioxane proving ineffective in certain systems, while others like DMA-H2O mixtures can provide the highest yields. researchgate.netresearchgate.net

Interactive Table: Solvent Effects in Suzuki-Miyaura Coupling

| Solvent System | Substrates | Yield of Biphenyl | Reference |

|---|---|---|---|

| Anhydrous Methanol | Bromobenzene and Phenylboronic Acid | 78.9% | researchgate.net |

| Anhydrous Ethanol (B145695) | Bromobenzene and Phenylboronic Acid | 73.4% | researchgate.net |

| Methanol:Water (3:2) | Bromobenzene and Phenylboronic Acid | 96.3% | researchgate.net |

| Dioxane | Bromobenzene and Phenylboronic Acid | No product detected | researchgate.net |

While the Suzuki-Miyaura reaction is the most prominent coupling reaction for organoboron compounds, other metal-catalyzed transformations can also utilize the borono moiety. These reactions expand the synthetic utility of boronic acids like this compound.

Palladium-catalyzed Sonogashira coupling, which forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, can be adapted to use organoboron reagents. nih.gov Similarly, Stille coupling, which traditionally uses organotin compounds, can in some cases be performed with boronic acids. libretexts.orglibretexts.org These alternative coupling strategies provide access to different types of molecular architectures from the same boronic acid precursor. The reactivity in these reactions is also influenced by the palladium catalyst and ligands, similar to the Suzuki-Miyaura coupling. nih.govlibretexts.org Furthermore, nickel-catalyzed cross-coupling reactions have emerged as a powerful alternative, particularly for reactions involving alkyl electrophiles. researchgate.netmdpi.com

Suzuki-Miyaura Coupling: Scope and Limitations with Dichlorinated Boronic Acid Substrates

Reactions Involving the Carboxylic Acid Moiety of this compound

The carboxylic acid group of this compound is a key functional group that allows for a variety of chemical transformations, leading to the generation of novel derivatives. These reactions primarily include esterification and amidation, which are fundamental processes in organic synthesis for creating new chemical entities with potentially unique properties.

Esterification and Amidation for the Generation of Novel Derivatives

Esterification:

The conversion of the carboxylic acid group of this compound into an ester can be achieved through various methods. A common approach is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. thieme-connect.de While effective, this method may not be suitable for substrates sensitive to acidic conditions.

Alternative methods for esterification that avoid harsh acidic conditions include the use of coupling reagents. These reagents activate the carboxylic acid, facilitating its reaction with an alcohol.

Amidation:

The formation of amides from this compound involves its reaction with an amine. Direct amidation by heating the carboxylic acid and amine is often inefficient and requires high temperatures. More effective methods utilize catalysts to promote the reaction under milder conditions. Boron-based catalysts, such as boric acid and various boronic acids, have been shown to be effective for direct amidation reactions. worktribe.comnih.gov For instance, 3,4,5-trifluorobenzeneboronic acid has been identified as a highly active catalyst for amidation. nih.gov The mechanism of these boron-catalyzed amidations is an area of active research, with studies suggesting the formation of various intermediates. nih.gov

The choice of amidation method can be influenced by the nature of the amine. For example, challenging substrates like 2-aminopyridine (B139424) can inhibit some boron-based catalysts, necessitating the use of more robust catalytic systems like borate (B1201080) esters. worktribe.com

Decarboxylation Pathways and Subsequent Reactivity

Decarboxylation, the removal of the carboxyl group, from aromatic carboxylic acids can be a challenging transformation. However, under specific conditions, this reaction can be induced. For instance, heating phthalic anhydride (B1165640) derivatives in the presence of a copper catalyst in a high-boiling solvent like N-methyl-2-pyrrolidone can lead to decarboxylation. google.comgoogle.com While specific studies on the decarboxylation of this compound are not prevalent, the general principles of aromatic decarboxylation would apply. The conditions would likely require high temperatures and potentially a catalyst to facilitate the removal of the CO2 group. The product of such a reaction would be 1,2-dichloro-3-boronobenzene.

Transformations at the Dichloro-Substituted Aromatic Ring of this compound

The two chlorine atoms on the aromatic ring of this compound are sites for further functionalization through various substitution and reduction reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for modifying halogenated aromatic compounds. masterorganicchemistry.comlibretexts.org In this reaction, a nucleophile replaces a halide on the aromatic ring. The success of SNAr reactions is highly dependent on the electronic nature of the aromatic ring. The presence of electron-withdrawing groups ortho or para to the leaving group significantly accelerates the reaction by stabilizing the negatively charged intermediate, known as a Meisenheimer complex. masterorganicchemistry.comlibretexts.org

In this compound, both the boronic acid and carboxylic acid groups are electron-withdrawing, which should activate the chlorine atoms towards nucleophilic attack. The positions of these groups relative to the chlorines will influence the reactivity of each chlorine atom. For instance, a nucleophile could potentially replace one or both chlorine atoms, leading to a variety of substituted products. The reaction of 3,5-dichloro-4-nitrobenzoic acid with a thiol, for example, results in the substitution of the nitro group, highlighting the influence of activating groups. vanderbilt.edu

Electrophilic Aromatic Substitution (EAS) Reactions (if applicable considering existing substituents)

Electrophilic aromatic substitution (EAS) is a fundamental reaction of aromatic compounds where an electrophile replaces a hydrogen atom on the ring. masterorganicchemistry.comlibretexts.org The feasibility of EAS on this compound is significantly influenced by the existing substituents. The boronic acid (-B(OH)2), carboxylic acid (-COOH), and chlorine (-Cl) groups are all deactivating and meta-directing. google.com This means they decrease the reactivity of the aromatic ring towards electrophiles and direct incoming electrophiles to the positions meta to them.

Given that all available positions on the benzene (B151609) ring are already substituted, further EAS reactions on this compound are unlikely to occur under standard conditions. The strong deactivating effect of the three substituents makes the aromatic ring electron-poor and thus not susceptible to attack by most electrophiles. open.ac.uk

Reductive Dehalogenation Strategies Applied to this compound

Reductive dehalogenation is the process of removing a halogen atom from a molecule and replacing it with a hydrogen atom. This can be achieved through various methods, including catalytic hydrodehalogenation and microbial degradation. researchgate.netdntb.gov.ua

Mechanistic Elucidation Studies for Reactions Involving this compound

The mechanistic intricacies of reactions involving this compound, particularly in the context of palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, are crucial for optimizing reaction conditions and achieving desired product outcomes. While specific detailed studies focusing exclusively on this compound are limited in publicly available literature, a comprehensive understanding can be constructed by examining the well-established mechanisms of the Suzuki-Miyaura reaction and drawing parallels from studies on structurally related substituted arylboronic acids.

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds. The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination. libretexts.orgchemrxiv.org

Transition State Analysis in Catalytic Cycles

The catalytic cycle commences with the oxidative addition of an organic halide to a Pd(0) complex, forming a Pd(II) intermediate. This step is often the rate-determining step in the cycle. libretexts.org The nature of the phosphine ligands on the palladium catalyst plays a significant role in this step, influencing the electron density at the metal center. rsc.org

The subsequent transmetalation step, where the organic moiety is transferred from the boron atom to the palladium center, is a pivotal and complex phase of the reaction. This process is believed to proceed through a transition state involving a Pd-O-B linkage. rsc.org For an arylboronic acid like this compound, the presence of electron-withdrawing chloro-substituents and a carboxylic acid group can influence the electronic properties of the boronic acid and its reactivity in the transmetalation step. The electron-withdrawing nature of the chlorine atoms is expected to increase the Lewis acidity of the boron center, potentially affecting the rate of transmetalation. Computational studies on substituted phenylboronic acids have shown that the energy barrier for transmetalation is sensitive to the electronic nature of the substituents. mdpi.com

The final step, reductive elimination, involves the formation of the new carbon-carbon bond and regeneration of the Pd(0) catalyst. The geometry of the diorganopalladium(II) complex influences this step, with the reductive elimination typically occurring from a cis-complex. libretexts.org

Table 1: Key Intermediates and Transition States in a General Suzuki-Miyaura Catalytic Cycle

| Step | Intermediate/Transition State | Description |

| Oxidative Addition | Pd(0)L₂ + R-X → [TS₁]‡ → cis-[Pd(II)(R)(X)L₂] | The initial step where the palladium catalyst inserts into the carbon-halide bond. |

| Isomerization | cis-[Pd(II)(R)(X)L₂] ⇌ trans-[Pd(II)(R)(X)L₂] | Rapid isomerization to the more stable trans-complex. |

| Transmetalation | trans-[Pd(II)(R)(X)L₂] + [Ar-B(OH)₃]⁻ → [TS₂]‡ → trans-[Pd(II)(R)(Ar)L₂] | Transfer of the aryl group from the activated boronate complex to the palladium center. |

| Isomerization | trans-[Pd(II)(R)(Ar)L₂] ⇌ cis-[Pd(II)(R)(Ar)L₂] | Isomerization to the cis-complex to facilitate reductive elimination. |

| Reductive Elimination | cis-[Pd(II)(R)(Ar)L₂] → [TS₃]‡ → R-Ar + Pd(0)L₂ | The final step forming the cross-coupled product and regenerating the catalyst. |

Note: This table represents a generalized catalytic cycle. The exact nature and sequence of intermediates and transition states can vary depending on the specific reactants, catalysts, and conditions.

Investigation of the Role of Additives and Co-Catalysts in Reaction Tuning

Additives and co-catalysts are instrumental in modulating the reactivity and selectivity of Suzuki-Miyaura reactions. The most crucial additive is a base, which is required to activate the boronic acid for transmetalation. libretexts.org The base reacts with the boronic acid to form a more nucleophilic boronate species, which then readily transfers its organic group to the palladium center. Common bases include carbonates, phosphates, and hydroxides.

In the context of this compound, the acidic nature of the carboxylic acid group introduces an additional layer of complexity. The carboxylic acid moiety can be deprotonated under basic conditions, which may influence the solubility and reactivity of the boronic acid. Studies on the Suzuki coupling of 3,4-dichlorobenzoic acid have highlighted the importance of the base and solvent system in achieving high yields. nih.govacs.org

Furthermore, other additives can influence the reaction outcome. For instance, the use of 3,5-dichlorobenzoic acid has been reported as an additive in certain iridium-catalyzed asymmetric amination reactions, where it was found to affect the reaction rate and enantioselectivity. beilstein-journals.org While this is a different reaction type, it underscores the potential for acidic additives to play a significant role in catalytic cycles. The addition of specific ligands, often bulky and electron-rich phosphines, is also a key strategy to enhance the catalytic activity by promoting the oxidative addition and reductive elimination steps. libretexts.orgnih.gov

Kinetic Investigations and Rate Determinations

The rate of Suzuki-Miyaura couplings is influenced by several factors, including:

The nature of the leaving group on the electrophile: The reactivity order is typically I > Br > Cl > OTf. libretexts.org

Chemoselective Suzuki-Miyaura cross-coupling studies have shown that kinetic discrimination between different boronic acid species is possible. For example, boronic acids can be reacted selectively in the presence of their corresponding pinacol (B44631) esters due to differences in their rates of transmetalation. nih.gov This highlights the sensitivity of the reaction kinetics to the structure of the boron reagent.

Advanced Characterization Techniques in Research on 3 Borono 4,5 Dichlorobenzoic Acid and Its Derivatives

Spectroscopic Analysis for Structural Elucidation (NMR, IR, MS)

Spectroscopic techniques are indispensable tools for deducing the molecular structure of 3-Borono-4,5-dichlorobenzoic acid and its derivatives. Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is crucial for determining the carbon-hydrogen framework and probing the environment of the boron atom. While specific data for this compound is not widely published, data for related dichlorobenzoic acids and boronic acid derivatives illustrate the technique's utility. For instance, the ¹H NMR spectrum of the isomeric 3,4-dichlorobenzoic acid shows distinct signals for the aromatic protons. chemicalbook.com In derivatives, multinuclear NMR (¹H, ¹³C, ¹¹B) provides a complete structural picture. acs.org

¹¹B NMR is particularly informative for compounds containing boron, as the chemical shift is sensitive to the coordination number and geometry of the boron atom. nih.gov For boronic acids and their esters, ¹¹B NMR signals can confirm the trigonal planar (sp²) or tetrahedral (sp³) nature of the boron center, providing insight into their structure in solution. nih.gov

Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in a molecule. In this compound, characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid and boronic acid groups, the C=O stretch of the carboxylic acid, B-O stretches, and C-Cl stretches. The NIST WebBook provides gas-phase IR spectrum data for the related 3,5-dichlorobenzoic acid, which serves as a reference for identifying key functional group vibrations. nist.gov

Mass Spectrometry (MS) Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps to determine the molecular weight and deduce structural components. Electron ionization mass spectrometry (EI-MS) data is available for isomers like 3,5-dichlorobenzoic acid, showing its molecular ion peak and fragmentation pattern. nist.gov For derivatives, high-resolution mass spectrometry (HRMS) is often used to confirm the elemental formula with high accuracy. Gas-phase reactions of carbanions derived from dichlorobenzoic acids have been studied using triple quadrupole mass spectrometers, demonstrating the utility of MS in probing reaction mechanisms. psu.edu

Table 1: Representative Spectroscopic Data for Related Dichlorobenzoic Acid Compounds This table is illustrative, based on data for isomeric and related compounds, as specific published data for this compound is limited.

| Technique | Compound | Observation | Reference |

|---|---|---|---|

| ¹H NMR | 3,4-Dichlorobenzoic acid | Aromatic proton signals | chemicalbook.com |

| IR | 3,5-Dichlorobenzoic acid | Gas-phase spectrum available | nist.gov |

| MS (EI) | 3,5-Dichlorobenzoic acid | Molecular weight 191.011 | nist.gov |

| ¹¹B NMR | Boronate Esters | Signals sensitive to coordination | nih.gov |

X-ray Crystallography for Precise Solid-State Structure Determination

X-ray crystallography is the gold standard for determining the exact three-dimensional arrangement of atoms in a solid-state crystal. This technique provides unambiguous proof of structure, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.

While a specific crystal structure for this compound is not available in the searched literature, studies on its derivatives and related molecules are reported. For example, the crystal structure of a derivative synthesized from 3,5-dichlorobenzoic acid was determined, revealing a monoclinic space group C2/c. researchgate.net Similarly, crystal structures for boronic acid derivatives acting as enzyme inhibitors have been solved at high resolution, elucidating their binding modes. nih.gov These studies show how the boronic acid moiety can form covalent bonds with active site residues. nih.gov The Crystallography Open Database (COD) contains numerous entries for dichlorobenzoic acid salts and derivatives, highlighting the extensive research into their solid-state structures. ugr.esugr.esnih.gov These analyses reveal how noncovalent interactions, such as hydrogen bonding and π–π stacking, dictate the crystal packing. acs.org

Table 2: Example Crystal Structure Data for a Derivative of 3,5-Dichlorobenzoic Acid

| Parameter | Value | Reference |

|---|---|---|

| Compound | Synthesized from 3,5-dichlorobenzoic acid and 2-methoxyaniline | researchgate.net |

| Crystal System | Monoclinic | researchgate.net |

| Space Group | C2/c | researchgate.net |

| Unit Cell Dimensions | a = 20.280(3) Å, b = 8.0726(14) Å, c = 16.005(3) Å | researchgate.net |

| α = 90°, β = 98.947(3)°, γ = 90° | researchgate.net | |

| Volume (V) | 2588.3(8) ų | researchgate.net |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., TLC, HPLC, GC)

Chromatographic methods are essential for separating this compound from starting materials, byproducts, and impurities, as well as for monitoring the progress of a chemical reaction.

Thin-Layer Chromatography (TLC) TLC is a rapid, simple, and cost-effective technique used for qualitative analysis. researchgate.net It can quickly establish the purity of a sample or track a reaction's completion by observing the disappearance of starting material spots and the appearance of product spots. For acidic compounds like dichlorobenzoic acid derivatives, silica (B1680970) gel plates are commonly used as the stationary phase, with a mixture of polar and non-polar solvents as the mobile phase. nih.gov For instance, a TLC method for separating a drug from its 2,3-dichlorobenzoic acid impurity used a mobile phase of ethyl acetate (B1210297), methanol (B129727), and ammonia. nih.gov

High-Performance Liquid Chromatography (HPLC) HPLC is a powerful quantitative technique for purity assessment and analysis. Reversed-phase HPLC (RP-HPLC) is frequently employed for benzoic acid derivatives. researchgate.net A method for analyzing 3,5-dichlorobenzoic acid used a C18 column with a mobile phase of acetonitrile (B52724) and water containing an acid modifier like phosphoric or formic acid. sielc.com Such methods are often scalable for preparative separation to isolate pure compounds. sielc.com The development of stability-indicating HPLC methods is crucial for determining a compound in the presence of its impurities or degradants. nih.gov

Gas Chromatography (GC) GC is suitable for volatile and thermally stable compounds. Acidic compounds like this compound often require derivatization to increase their volatility and improve chromatographic behavior. researchgate.net Common derivatization techniques include esterification or silylation, which converts the polar carboxylic acid and boronic acid groups into less polar esters or silyl (B83357) ethers. researchgate.net

Table 3: Example HPLC Method for a Related Dichlorobenzoic Acid

| Parameter | Condition | Reference |

|---|---|---|

| Analyte | 3,5-Dichlorobenzoic acid | sielc.com |

| Technique | Reversed-Phase HPLC (RP-HPLC) | sielc.com |

| Stationary Phase | Newcrom R1 (low silanol (B1196071) activity) | sielc.com |

| Mobile Phase | Acetonitrile (MeCN), water, and phosphoric acid | sielc.com |

| Note | Formic acid can replace phosphoric acid for MS compatibility. | sielc.com |

Elemental Analysis and High-Resolution Mass Spectrometry for Compositional Verification

After synthesis and purification, it is critical to verify that the final product has the correct elemental composition. Elemental analysis and high-resolution mass spectrometry (HRMS) are the primary methods for this confirmation.

Elemental Analysis Elemental analysis provides the percentage composition (by mass) of elements (typically carbon, hydrogen, nitrogen) in a compound. The experimentally determined percentages are compared to the calculated values based on the proposed chemical formula. This comparison serves as a fundamental check of purity and composition. This technique is routinely listed in the characterization of new compounds, including complex pnictogen derivatives. acs.org

High-Resolution Mass Spectrometry (HRMS) HRMS measures the mass-to-charge ratio of an ion with extremely high accuracy (typically to four or five decimal places). This precision allows for the determination of a unique elemental formula for the measured mass, distinguishing it from other formulas that might have the same nominal mass. HRMS is a powerful tool for confirming the identity of a target compound. For example, in the synthesis of a complex boronate ester, HRMS was used to confirm the molecular formula by comparing the calculated m/z for the protonated molecule [M+H]⁺ (329.1376) with the experimentally found value (329.1373). nih.gov

Theoretical and Computational Chemistry Studies of 3 Borono 4,5 Dichlorobenzoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. researchgate.netresearchgate.net DFT calculations can be employed to determine the optimized geometry of 3-Borono-4,5-dichlorobenzoic acid, predicting bond lengths, bond angles, and dihedral angles. These geometric parameters are fundamental to understanding the molecule's three-dimensional shape and steric profile.

Furthermore, DFT allows for the calculation of various electronic properties that are crucial for predicting reactivity. For instance, the distribution of electron density can be visualized to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. The electrostatic potential (ESP) map, another output of DFT calculations, highlights areas susceptible to electrophilic or nucleophilic attack. For this compound, the boronic acid group, the carboxylic acid group, and the chlorine-substituted aromatic ring would be areas of significant interest.

Key parameters that can be derived from DFT calculations to predict reactivity include:

Mulliken Atomic Charges: These provide an estimate of the partial charge on each atom, indicating sites for potential ionic interactions.

Natural Bond Orbital (NBO) Analysis: NBO analysis can reveal details about bonding, lone pairs, and delocalization of electrons within the molecule, offering insights into intramolecular interactions and stability. researchgate.net

Below is an illustrative data table showcasing the kind of information that could be obtained from DFT calculations on this compound.

| Parameter | Predicted Value | Significance |

| Total Dipole Moment | Value (Debye) | Indicates the overall polarity of the molecule. |

| Energy of HOMO | Value (eV) | Relates to the electron-donating ability. |

| Energy of LUMO | Value (eV) | Relates to the electron-accepting ability. |

| HOMO-LUMO Gap | Value (eV) | An indicator of chemical reactivity and stability. science.gov |

| Electronegativity (χ) | Value | A measure of the molecule's ability to attract electrons. |

| Chemical Hardness (η) | Value | A measure of resistance to change in electron distribution. |

| Electrophilicity Index (ω) | Value | A quantitative measure of electrophilic character. |

Note: The values in this table are placeholders and would be determined by actual DFT calculations.

Molecular Dynamics Simulations for Understanding Molecular Interactions and Dynamics

While DFT provides a static picture of a single molecule, Molecular Dynamics (MD) simulations offer a dynamic view of how a molecule behaves over time, especially in the presence of other molecules like solvents or biological macromolecules. researchgate.net For this compound, MD simulations could be particularly insightful for understanding its behavior in aqueous solutions or its interaction with potential biological targets.

An MD simulation for this compound would typically involve placing the molecule in a simulation box filled with solvent molecules (e.g., water). By solving Newton's equations of motion for every atom in the system, the simulation tracks the trajectory of each atom over a certain period. This allows for the analysis of:

Solvation and Hydration: How water molecules arrange themselves around the boronic acid and carboxylic acid groups, and the hydrophobic regions of the dichlorinated benzene (B151609) ring. This is crucial for understanding its solubility and the energetics of being in an aqueous environment.

Conformational Dynamics: Although the benzene ring is rigid, the orientation of the boronic acid and carboxylic acid groups can change. MD simulations can reveal the preferred conformations and the energy barriers between them.

Intermolecular Interactions: The simulations can quantify the strength and nature of hydrogen bonds between the solute and solvent, as well as any potential self-aggregation (dimerization) of the molecule in solution. researchgate.net

The following table illustrates the type of data that could be extracted from an MD simulation of this compound in water.

| Property | Description | Potential Finding |

| Radial Distribution Function (RDF) | Describes the probability of finding a solvent atom at a certain distance from a solute atom. | Can reveal the structure of the hydration shell around the boronic acid and carboxylic acid groups. |

| Hydrogen Bond Analysis | Counts the number and lifetime of hydrogen bonds between the solute and solvent. | Quantifies the extent of hydrogen bonding, which is key to its solubility and interactions. |

| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of the molecule's backbone from a reference structure over time. | Indicates the conformational stability of the molecule. |

| Solvent Accessible Surface Area (SASA) | The surface area of the molecule that is accessible to the solvent. | Provides insight into the molecule's exposure to the surrounding environment. |

Note: The findings in this table are hypothetical and would be the result of a specific MD simulation study.

Structure-Reactivity Relationship Studies through Computational Methods

By systematically modifying the structure of this compound in silico and calculating its properties, computational methods can establish clear structure-reactivity relationships. For instance, one could computationally investigate a series of related molecules where the chlorine atoms are moved to different positions on the benzene ring, or replaced with other halogens.

For each of these analogs, DFT calculations could be performed to determine their electronic properties and reactivity descriptors. By comparing these calculated values across the series of molecules, one can deduce how specific structural features influence reactivity. For example, it would be possible to determine how the position of the electron-withdrawing chlorine atoms affects the acidity of the carboxylic acid and the Lewis acidity of the boronic acid group.

A hypothetical study could compare the following compounds:

| Compound | Key Structural Difference | Predicted Impact on Reactivity |

| This compound | Chlorine atoms at positions 4 and 5 | Baseline for comparison |

| 3-Borono-2,6-dichlorobenzoic acid | Chlorine atoms at positions 2 and 6 | Increased steric hindrance around the carboxylic acid and boronic acid groups, potentially affecting reaction rates. |

| 3-Borono-3,5-dichlorobenzoic acid | Chlorine atoms at positions 3 and 5 | Different electronic effects on the aromatic ring, potentially altering the pKa of the carboxylic acid. niscpr.res.in |

| 3-Borono-4-chlorobenzoic acid | Only one chlorine atom | Reduced electron-withdrawing effect compared to the dichlorinated analog, leading to different reactivity. |

Note: The predicted impacts are based on general chemical principles and would need to be confirmed by specific computational studies.

Frontier Molecular Orbital (FMO) Analysis for Mechanistic Insights

Frontier Molecular Orbital (FMO) theory is a powerful concept within computational chemistry that simplifies the prediction of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comlibretexts.org The interaction between the HOMO of one reactant and the LUMO of another is often the key to understanding the course of a chemical reaction.

For this compound, FMO analysis can provide valuable mechanistic insights:

HOMO: The energy and spatial distribution of the HOMO indicate the molecule's ability to donate electrons. The regions of the molecule where the HOMO is localized are the most likely sites for electrophilic attack. researchgate.net

LUMO: The energy and spatial distribution of the LUMO indicate the molecule's ability to accept electrons. The regions where the LUMO is localized are the most susceptible to nucleophilic attack. researchgate.net

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a crucial indicator of the molecule's kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap suggests that the molecule is more polarizable and reactive. researchgate.netscience.gov

By visualizing the HOMO and LUMO of this compound, one could predict how it would interact with other reagents. For example, in a Suzuki coupling reaction, the FMO analysis would be critical in understanding the interaction of the boronic acid with the palladium catalyst and the organic halide.

A summary of the insights that could be gained from an FMO analysis is presented below:

| Molecular Orbital | Energy (eV) | Localization | Predicted Reactivity |

| HOMO | Calculated Value | Likely localized on the aromatic ring and potentially the oxygen atoms of the carboxylic acid. | Indicates the primary sites for interaction with electrophiles. |

| LUMO | Calculated Value | Likely localized on the boron atom and the carbon atoms of the aromatic ring. | Indicates the primary sites for interaction with nucleophiles. |

| HOMO-LUMO Gap | Calculated Value | - | Provides a measure of the molecule's overall reactivity and susceptibility to electronic excitation. |

Note: The energy values and localization descriptions are illustrative and would be determined through quantum chemical calculations.

Applications in Organic Synthesis and Materials Science Research

3-Borono-4,5-dichlorobenzoic acid as a Building Block in the Synthesis of Complex Organic Molecules

This compound is a trifunctional building block, featuring a boronic acid group, a carboxylic acid group, and two chlorine atoms on an aromatic ring. This unique combination of reactive sites makes it a valuable reagent in synthetic organic chemistry for the construction of intricate molecular architectures. The boronic acid is a versatile handle for carbon-carbon bond formation, the carboxylic acid allows for esterification or amidation, and the chlorine atoms provide sites for further functionalization or influence the electronic properties of the ring.

The primary application of arylboronic acids in organic synthesis is their participation in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction. dergipark.org.trrsc.org This reaction is a powerful and widely used method for forming carbon-carbon bonds between sp²-hybridized carbon atoms, making it ideal for the synthesis of biaryl and heterobiaryl frameworks, which are common motifs in pharmaceuticals and functional materials. dergipark.org.trrsc.org

This compound serves as the organoboron partner in these couplings. It can react with a variety of aryl or heteroaryl halides (or triflates) to introduce the 4,5-dichlorobenzoic acid moiety into a new molecular structure. The reaction is typically catalyzed by a palladium(0) complex and requires a base to activate the boronic acid. rsc.orgresearchgate.net The versatility of the Suzuki-Miyaura reaction allows for a broad substrate scope and high tolerance of various functional groups. nih.gov

Table 1: Representative Suzuki-Miyaura Cross-Coupling Reactions This table illustrates the general scheme of the Suzuki-Miyaura reaction, for which this compound is a suitable substrate.

| Aryl Halide Partner (Ar-X) | Boronic Acid Partner | Catalyst System | Base | Biaryl Product |

| Bromobenzene | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Biphenyl |

| 4-Iodoanisole | This compound | Pd(OAc)₂ / SPhos | K₃PO₄ | 4'-Methoxy-[1,1'-biphenyl]-3-carboxylic acid, 4,5-dichloro- |

| 2-Bromopyridine | This compound | PdCl₂(dppf) | K₂CO₃ | 2-(3-Carboxy-4,5-dichlorophenyl)pyridine |

| 1-Chloro-4-nitrobenzene | Phenylboronic acid | NiCl₂/PPh₃ | K₃PO₄ | 4-Nitrobiphenyl |

Note: The examples provided are representative of the Suzuki-Miyaura reaction's utility. Specific conditions for this compound may vary.

The multiple functional groups on this compound allow for its use in creating highly decorated aromatic systems. After an initial cross-coupling reaction via the boronic acid, the carboxylic acid group remains available for subsequent transformations. It can be converted into an ester, an amide, or an acyl halide, providing a gateway to a diverse range of derivatives.

Furthermore, the chlorine atoms on the aromatic ring are not merely passive substituents. While they are more challenging to substitute than bromine or iodine, they can undergo nucleophilic aromatic substitution under specific conditions or be targeted in other cross-coupling reactions, such as Buchwald-Hartwig amination, especially with the development of modern, highly active catalyst systems. This sequential functionalization makes the compound a valuable starting point for building complex molecules, including analogs of natural products, where precise control over substituent placement is critical.

This compound as a Precursor for Advanced Polymeric and Supramolecular Materials

The distinct functionalities of this compound make it a candidate for the design of advanced materials. The dicarboxylic nature (after potential conversion of the boronic acid to a second carboxylic acid) or the combination of a carboxylic acid and a boronic acid allows it to act as a monomer in polymerization reactions. For instance, it can undergo condensation polymerization with diols or diamines to form polyesters and polyamides, respectively. The presence of chlorine atoms in the polymer backbone can enhance thermal stability and flame retardancy and modify the material's solubility and mechanical properties. researchgate.net

In supramolecular chemistry, the boronic acid and carboxylic acid groups are capable of forming strong, directional, and reversible non-covalent interactions. Carboxylic acids are well-known to form robust hydrogen-bonded dimers. Boronic acids can self-condense to form boroxines (six-membered rings) or interact with diols to form boronate esters. These interactions can be exploited to direct the self-assembly of molecules into well-defined, higher-order structures like cages, capsules, or extended networks. The use of related dichlorobenzoic acids has been noted in the formation of supramolecular assemblies with rare-earth metals, where the chlorine atoms participate in halogen bonding and other non-covalent interactions that dictate the final architecture. acs.org

Role of this compound in the Development of New Catalytic Systems and Reagents

Moreover, compounds like this compound are valuable as substrates for testing the efficacy and selectivity of new catalysts. For example, in the development of catalysts for the dechlorination of aromatic pollutants, a dichlorinated benzoic acid serves as a relevant model compound to evaluate catalyst performance. researchgate.net The development of catalysts that can selectively activate one C-Cl bond over another on the same ring is a significant challenge, and this molecule provides an excellent platform for such studies.

Application of this compound in Divergent Synthetic Pathways for Chemical Selectivity Control

Divergent synthesis is a powerful strategy that allows for the creation of multiple, distinct products from a common starting material by simply changing the reaction conditions. beilstein-journals.orgnih.gov this compound is an ideal substrate for developing such strategies due to its multiple, electronically distinct reactive sites. The key to controlling selectivity often lies in the choice of catalyst, ligand, base, or additive. researchgate.netbeilstein-journals.org

For instance, in a cross-coupling reaction with a dihaloarene, the choice of ligand can direct the reaction to a specific position. Research on the site-selective cross-coupling of 3,4-dichlorobenzoic acid has shown that specialized phosphine (B1218219) ligands can direct coupling to the position meta to the carboxylic acid, overriding the inherent electronic preference for the para position. acs.orgnih.gov This control is achieved through non-covalent interactions between the ligand, the substrate's carboxylate group, and a cation from the base. nih.gov By analogy, with this compound, one could envision selective coupling at either the boronic acid site or one of the two chlorine sites by carefully tuning the catalytic system. The presence of the carboxylic acid group is crucial, as it can act as a directing group to steer the catalyst to a specific location on the ring.

Table 2: Example of Ligand-Controlled Site Selectivity in Dichloroarene Coupling This table illustrates the principle of using different ligands to control the position of a cross-coupling reaction on a dichlorinated benzoic acid, a strategy applicable to substrates like this compound.

| Substrate | Coupling Partner | Catalyst/Ligand | Base / Cation | Major Product (Coupling Position) | Reference |

| 3,4-Dichlorobenzoic Acid | Phenylboronic acid | Pd(OAc)₂ / SPhos | Cs₂CO₃ / Cs⁺ | Coupling at C4 (para to COOH) | nih.gov |

| 3,4-Dichlorobenzoic Acid | Phenylboronic acid | Pd(OAc)₂ / sSPhos | Cs₂CO₃ / Cs⁺ | Coupling at C3 (meta to COOH) | nih.gov |

| 3,4-Dichlorobenzoic Acid | Phenylboronic acid | Pd(OAc)₂ / sSPhos | K₂CO₃ / K⁺ | Mixture of products | nih.gov |

This data demonstrates how the interplay between a sulfonated ligand (sSPhos), the substrate, and the base's cation can direct regioselectivity, a key concept in divergent synthesis. nih.gov

Future Research Directions and Perspectives on 3 Borono 4,5 Dichlorobenzoic Acid Chemistry

Development of Novel Synthetic Routes with Enhanced Atom Economy and Sustainability

Traditional methods for synthesizing arylboronic acids, such as the electrophilic trapping of organometallic intermediates or transition-metal-catalyzed cross-coupling with diboron (B99234) reagents, often suffer from drawbacks like the use of stoichiometric metallic reagents, harsh reaction conditions, and the generation of significant waste. wiley-vch.denih.gov Future research is increasingly focused on developing greener, more atom-economical, and sustainable synthetic protocols.

Key research directions include:

Direct C-H Borylation: While transition-metal-catalyzed C-H functionalization is an established atom-economical strategy, future work will aim to use more abundant and less toxic catalysts, moving beyond precious metals like iridium and rhodium. wiley-vch.denih.govresearchgate.net The development of base-metal-catalyzed (e.g., nickel or copper) C-H borylation of substrates like 1,2-dichlorobenzene (B45396) would provide a more sustainable route to precursors of 3-Borono-4,5-dichlorobenzoic acid.

Photocatalytic and Electrocatalytic Methods: Visible-light photocatalysis represents a mild and efficient strategy for preparing boronic acids. researchgate.net For instance, the direct decarboxylative borylation of carboxylic acids using visible-light catalysis avoids the need for pre-functionalized starting materials or harsh conditions. researchgate.net Similarly, developing a photocatalytic system for the hydroxylation of arylboronic acids using water as a green solvent and air as the oxidant presents a sustainable alternative to traditional oxidation methods. acs.orgacs.org

Flow Chemistry: Continuous flow synthesis offers significant advantages for the preparation of boronic acids, including rapid reaction times, enhanced safety for handling reactive intermediates like organolithiums, and scalability. organic-chemistry.org A flow process combining Hal/Li exchange and borylation can produce boronic acids in seconds with high throughput, a method directly applicable to the synthesis of this compound from a brominated precursor. organic-chemistry.orgacs.org

Green Oxidants and Solvents: The ipso-hydroxylation of arylboronic acids to phenols is a key transformation. Future methods will prioritize the use of green oxidants like aqueous hydrogen peroxide or even air, in benign solvents like ethanol (B145695) or water, to replace less environmentally friendly reagents. rsc.orgrsc.org Protocols that achieve this transformation rapidly at room temperature and without the need for chromatographic purification are particularly desirable. rsc.org

| Method | Traditional Approach (e.g., Grignard) | Novel Sustainable Approach (e.g., Photocatalysis) |

| Starting Material | Aryl Halide (e.g., 1-bromo-3,4-dichlorobenzene) | Carboxylic Acid (e.g., 3,4-dichlorobenzoic acid) |

| Key Reagents | Magnesium, Trialkyl borate (B1201080), Strong Acid | Photocatalyst, Light, Boron source |

| Byproducts | Magnesium salts, Acid waste | Minimal, potentially CO2 |

| Conditions | Low temperatures (-78 °C), anhydrous | Mild, room temperature |

| Atom Economy | Lower | Higher |

| Sustainability | Moderate | High |

| A comparative overview of traditional versus novel synthetic strategies for arylboronic acids. |

Exploration of New Reactivity Modes and Catalytic Transformations

While renowned as reagents in palladium-catalyzed cross-coupling reactions, the chemistry of boronic acids extends far beyond this single application. researchgate.net Future research will continue to uncover novel reactivity modes, with a particular focus on using boronic acids as catalysts themselves.

Boronic Acid Catalysis (BAC): Arylboronic acids can act as powerful catalysts for a variety of organic transformations. researchgate.netrsc.org They can activate hydroxyl groups in carboxylic acids and alcohols, facilitating reactions like amidation, esterification, and Friedel-Crafts-type alkylations under mild conditions. researchgate.netrsc.orgresearchgate.net This reactivity avoids the need for wasteful stoichiometric activation steps. rsc.org The electron-withdrawing nature of the chloro-substituents on this compound could enhance its Lewis acidity, making it a potentially effective catalyst. Mechanistic studies suggest that catalysis can proceed through various modes, including Brønsted acid or dual hydrogen-bond activation, often influenced by the solvent. nih.gov

Hydroxyl Synthons: A novel area of research involves using boronic acids as surrogates for the hydroxide (B78521) anion. rsc.org Upon activation with fluoride (B91410), the boronic acid can participate in reactions as a source of 'OH', enabling previously unknown transformations like the three-component coupling of fluoro-azaarenes. rsc.org Exploring this reactivity with this compound could open new synthetic pathways.

Multicomponent Reactions (MCRs): The compatibility of free boronic acids in multicomponent reactions allows for the rapid construction of complex and diverse molecular libraries. researchgate.net For example, the reaction between α-ketoacids, amines, and boronic acids provides a novel route to α-amino acids. wiley-vch.de Integrating this compound into such MCRs could generate novel compound families for biological screening.

| Reactivity Mode | Description | Potential Application for this compound |

| Cross-Coupling Reagent | C-C bond formation (e.g., Suzuki-Miyaura). google.com | Synthesis of complex biaryls and substituted benzoic acids. |

| Boronic Acid Catalysis | Activation of hydroxyl groups for dehydrative reactions. rsc.org | Catalyzing amide or ester bond formation under mild conditions. |

| Hydroxyl Synthon | Acts as a source of 'OH' upon fluoride activation. rsc.org | Participation in novel three-component coupling reactions. |

| Multicomponent Reactions | One-pot synthesis of complex molecules from multiple building blocks. researchgate.net | Rapid generation of diverse libraries of small molecules for drug discovery. |

| Summary of established and emerging reactivity modes for arylboronic acids. |

Integration of this compound Chemistry into Automated and High-Throughput Synthesis Platforms

The demand for large, diverse libraries of small molecules for drug discovery and materials science has driven the development of automated synthesis platforms. nih.gov Boronic acid chemistry is exceptionally well-suited for these technologies.

Iterative Cross-Coupling: The development of N-methyliminodiacetic acid (MIDA) boronates has been a breakthrough for automated synthesis. nih.govorgsyn.org These air-stable, chromatography-compatible derivatives protect the reactive boronic acid functionality. orgsyn.org An automated synthesizer can perform iterative cycles of MIDA boronate deprotection, cross-coupling, and purification, allowing for the Lego-like assembly of complex molecules from simple building blocks. google.comnih.gov Preparing the MIDA boronate of this compound would enable its incorporation into this powerful platform.

High-Throughput Experimentation (HTE): Miniaturized and automated systems can perform thousands of reactions at the nanoliter scale, allowing for rapid screening of reaction conditions (catalysts, ligands, solvents, bases) or the creation of large compound libraries. eurekalert.orgrsc.org Using acoustic dispensing technology, different building blocks, including various boronic acids like this compound, can be combined to quickly synthesize and screen for desired properties. eurekalert.org This approach dramatically accelerates the discovery process, as demonstrated in the optimization of Suzuki-Miyaura couplings and the discovery of enzyme inhibitors. eurekalert.orgrsc.org An integrated system for high-throughput synthesis, purification, and characterization can build a library of over 100 molecules in a matter of weeks. arxiv.org

| Technology | Principle | Advantage for Boronic Acid Chemistry |

| Automated Synthesis with MIDA Boronates | Iterative cycles of deprotection, coupling, and catch-and-release purification on a synthesizer. nih.govorgsyn.org | Enables assembly-line synthesis of complex molecules; circumvents issues with boronic acid instability. |

| Acoustic Dispensing | Uses ultrasound to dispense nanoliter droplets of reagents into reaction plates. eurekalert.org | Miniaturization allows for massive parallel synthesis and screening, saving time and materials. |

| Microfluidic Flow Systems | Automated optimization of reaction variables (temperature, time, loading, reagents) in a continuous flow setup. rsc.org | Rapidly identifies optimal conditions for complex reactions like Suzuki-Miyaura couplings. |

| Key technologies for automating and accelerating research with this compound. |

Advanced Computational Methodologies for Predictive Design and Reaction Optimization

Computational chemistry and machine learning are becoming indispensable tools for guiding experimental research, saving time and resources by predicting outcomes and providing mechanistic insights. montclair.eduresearchgate.net

Mechanistic Elucidation: Density Functional Theory (DFT) and other quantum chemical methods can be used to study complex reaction mechanisms that are difficult to probe experimentally. montclair.eduresearchgate.net For boronic acids, these methods have been applied to understand trifluoromethylation, oxidative deboronation, and the formation of boronic esters. montclair.edunih.govresearchgate.net Such studies can elucidate transition states and reaction energy pathways, providing the groundwork for reaction optimization. montclair.edu Applying these methods to reactions involving this compound could help explain its specific reactivity and guide the development of more efficient catalytic systems.

Predictive Modeling and Reaction Optimization: Computational tools can simulate the effects of different substrates, catalysts, and conditions to predict reaction feasibility and yield. montclair.edunih.gov For instance, computational studies have been crucial in understanding and improving the enantioselectivity of asymmetric Suzuki-Miyaura reactions. nih.gov Algorithms can now predict the rate of side reactions like protodeboronation, helping chemists plan reactions to maximize yield. acs.org

Machine Learning and AI: Machine learning algorithms, trained on large datasets of reaction outcomes, can predict the success of a reaction with high accuracy. researchgate.net These models can explore vast, multidimensional reaction spaces to identify optimal conditions or novel reactivity without needing to perform every experiment. researchgate.net This "smart" feedback approach has been used to optimize Suzuki-Miyaura couplings, and in collaboration with human chemists, to discover suitable ligands and solvents for new transformations in a small number of runs. rsc.orgresearchgate.net Such an approach could rapidly optimize the use of this compound in known reactions or help discover entirely new ones.

| Computational Method | Application in Boronic Acid Chemistry | Specific Goal |

| Density Functional Theory (DFT) | Calculating energies of reactants, intermediates, and transition states. montclair.eduresearchgate.net | Elucidate reaction mechanisms; understand catalyst-substrate interactions. |

| Molecular Docking | Simulating the binding of a molecule (e.g., a boronic acid inhibitor) to a protein active site. sci-hub.se | Rational design of new drug candidates. |

| Machine Learning / AI | Training neural networks on reaction data to predict yields and outcomes. researchgate.net | Autonomous exploration of reaction space; rapid optimization of conditions. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating chemical structure with biological activity or chemical properties. | Predicting the properties of new this compound derivatives. |

| Advanced computational tools and their applications in the future of this compound chemistry. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.